molecular formula C25H36N4O4 B610730 SBP-0636457 CAS No. 1422180-49-1

SBP-0636457

Cat. No.: B610730
CAS No.: 1422180-49-1
M. Wt: 456.59
InChI Key: PBGOFGSVVXGJCA-KDJJVYBXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H NMR Data

  • δ 1.2–1.4 ppm : Methyl groups from dimethyl and tetrahydronaphthalenyl moieties.
  • δ 3.7–4.2 ppm : Protons adjacent to oxygen/nitrogen atoms in the oxazepine ring.
  • δ 7.2–7.4 ppm : Aromatic protons from the tetrahydronaphthalenyl group.

LCMS Analysis

  • Mass-to-Charge Ratio (m/z) : 457.2 [M+H]⁺, consistent with the molecular weight of 456.58.
  • Purity : >98% (HPLC), with retention time matching reference standards.

Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for this compound remains limited, its conformational stability is inferred from molecular dynamics simulations and analogs with resolved structures . For example:

  • Smac mimetics like this compound adopt a β-hairpin conformation when bound to BIR3 domains of IAP proteins, as shown in co-crystal structures of related compounds (e.g., AVPI motif in PDB 4J46).
  • Key interactions include hydrogen bonding between the carboxamide group and conserved residues (e.g., Trp323 in XIAP).
Conformational Feature Structural Role
β-Hairpin loop Stabilizes binding to BIR domains via backbone hydrogen bonds
Tetrahydronaphthalenyl group Enhances hydrophobic interactions with the IAP binding pocket
Methylamino propanoyl moiety Participates in salt bridge formation with acidic residues in the target protein

Properties

CAS No.

1422180-49-1

Molecular Formula

C25H36N4O4

Molecular Weight

456.59

IUPAC Name

(4S,7S,9aS)-8,8-Dimethyl-4-((S)-2-(methylamino)propanamido)-5-oxo-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)octahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide

InChI

InChI=1S/C25H36N4O4/c1-15(26-4)22(30)28-19-12-13-33-20-14-25(2,3)21(29(20)24(19)32)23(31)27-18-11-7-9-16-8-5-6-10-17(16)18/h5-6,8,10,15,18-21,26H,7,9,11-14H2,1-4H3,(H,27,31)(H,28,30)/t15-,18+,19-,20-,21+/m0/s1

InChI Key

PBGOFGSVVXGJCA-KDJJVYBXSA-N

SMILES

O=C([C@@H]1C(C)(C)C[C@](N21)([H])OCC[C@H](NC([C@@H](NC)C)=O)C2=O)N[C@@H]3CCCC4=C3C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SBP-0636457;  SBP0636457;  SBP 0636457

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action and Primary Chemical Interactions

SBP-0636457 binds to the baculovirus IAP repeat (BIR) domains of IAPs, such as XIAP and cIAP1/2, with a dissociation constant (K<sub>i</sub>) of 0.27 μM . This binding displaces Smac/DIABLO from IAPs, reactivating caspase-dependent apoptosis and promoting necroptosis under apoptosis-blocked conditions .

Key Reactions:

Reaction ComponentInteractionOutcome
IAP Proteins BIR domain binding by this compoundInhibition of caspase suppression
Caspase-8 Reactivation via IAP degradationInitiation of apoptotic signaling
RIPK1/MLKL Phosphorylation cascade activationNecroptosis induction

Cooperative Effects with Doxorubicin (Dox)

In breast cancer (BC) cells, this compound synergizes with Dox to bypass apoptosis resistance by shifting cell death to necroptosis .

Experimental Findings:

  • Cell Death Mechanism :

    • Apoptosis Blockade : Caspase inhibitor Z-VAD-FMK used to simulate resistance .

    • Necroptosis Activation : Cotreatment increased RIPK1 and MLKL phosphorylation by 3.5-fold compared to Dox alone .

  • TNFα Synergy : Combined treatment upregulated TNFα expression by 2.8-fold , essential for necroptosis via TNFR1 signaling .

Role of TNFα and NF-κB Pathways

This compound/Dox cotreatment activates both canonical and noncanonical NF-κB pathways, driving TNFα production:

Pathway Contributions:

PathwayKey MoleculesEffect on TNFα
Canonical NF-κB IκBα degradation, p65/p50 nuclear translocationDirect transcriptional upregulation
Noncanonical NF-κB NIK stabilization, p52/RelB activationEnhanced TNFα mRNA stability

Necroptosis Induction:

SBP 0636457+IAPsRIPK1 MLKL phosphorylationMembrane rupture[1][5]\text{SBP 0636457}+\text{IAPs}\rightarrow \text{RIPK1 MLKL phosphorylation}\rightarrow \text{Membrane rupture}\,[1][5]

Synergistic TNFα Upregulation:

Dox+SBP 0636457NF B activationTNF (280%)[4][5]\text{Dox}+\text{SBP 0636457}\rightarrow \text{NF B activation}\rightarrow \text{TNF }\,(\uparrow 280\%)\,[4][5]

Therapeutic Implications

The this compound/Dox combination represents a promising strategy to overcome apoptosis resistance in breast cancer. Future research should explore its efficacy in triple-negative BC and synergy with immune checkpoint inhibitors .

For mechanistic details, see the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and NF-κB pathways highlighted in .

Comparison with Similar Compounds

Key Properties:

Parameter Value
CAS Number 1422180-49-1
Molecular Weight 456.58 g/mol
Chemical Formula C25H36N4O4
Purity 98.42%
Mechanism IAP antagonism, SMAC mimetic
Applications Solid tumors, hematologic cancers

In preclinical studies, SBP-0636457 demonstrated synergy with doxorubicin in inducing necroptosis in breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-453, Hs578T) under apoptosis-blocked conditions . Notably, it lacks cytotoxicity at concentrations up to 20 μM in breast cancer models (BT474, BT549, MCF7), suggesting a targeted mechanism .

Comparison with Similar Compounds

Structural and Functional Analogs

The following table compares this compound with structurally or functionally related SMAC mimetics and IAP antagonists:

Compound Key Features Binding Affinity Mechanistic Insights Applications
This compound Monovalent SMAC mimetic; targets BIR domains of IAPs Ki = 0.27 μM Synergizes with doxorubicin to induce necroptosis; non-cytotoxic alone Solid tumors, hematologic cancers
Birinapant (TL32711) Bivalent SMAC mimetic; binds XIAP and cIAP1/2 IC50 = 66 nM (cIAP1) Induces RIPK1-mediated necroptosis in ALL cells; overcomes apoptosis resistance Hematologic malignancies, solid tumors
LBW242 Oral SMAC mimetic; 3-mer structure Not reported Enhances TRAIL and chemotherapy-induced apoptosis; active against FLT3-mutant cells Multiple myeloma, ovarian cancer
SM-433 hydrochloride Smac mimetic; targets XIAP BIR3 domain IC50 <1 μM Strong binding to XIAP BIR3; inhibits IAP-mediated survival signaling Preclinical cancer models
UC-112 Novel IAP inhibitor; non-SMAC scaffold IC50 = 0.7–3.4 μM Broad-spectrum activity against cancer cell lines; induces caspase-independent apoptosis Solid tumors, resistant cancers

Mechanistic Differentiation

  • This compound vs. Birinapant: this compound is monovalent, while birinapant is bivalent, enabling stronger binding to IAPs. However, this compound uniquely induces necroptosis via TNF-α/RIPK1/MLKL upregulation in combination therapies . Birinapant has higher potency (IC50 = 66 nM for cIAP1) but lacks this compound's necroptosis-specific synergy with doxorubicin .
  • This compound vs. LBW242: LBW242 is orally bioavailable, whereas this compound’s pharmacokinetic data remain undisclosed.
  • This compound vs. SM-433 :

    • SM-433 specifically targets XIAP BIR3 with submicromolar affinity, while this compound broadly inhibits multiple IAPs (e.g., XIAP, cIAP1/2) .

Research Findings and Clinical Implications

Synergistic Effects with Chemotherapy

This compound’s combination with doxorubicin in breast cancer models led to:

  • Upregulation of TNF-α, RIPK1, and MLKL .
  • Shift from apoptosis to necroptosis under caspase inhibition, a critical mechanism to bypass drug resistance .

Limitations and Challenges

  • Lack of cytotoxicity as a single agent : Requires combination regimens for efficacy .
  • Stereospecificity : The (7R)-isomer of this compound is inactive, emphasizing the need for precise synthesis .

Preparation Methods

Condensation Reactions for Pyrrolidine-Based Cores

A common approach involves condensing glutarimide subunits with aromatic anhydrides. For example, 3-fluorophthalic anhydride (4) reacts with 3-aminopiperidine-2,6-dione under reflux with sodium acetate in acetic acid to yield 4-fluorothalidomide (5) in 57–76% yields. Analogous methods could apply to this compound’s core if it incorporates a fluorinated aromatic system.

Optimization Insights :

  • Replacing DMF with DMSO during linker attachment avoids dimethylamine byproducts.

  • Elevated temperatures (130°C) improve nucleophilic substitution efficiency.

Bromination and Amination for Functionalization

Radical bromination using N-bromosuccinimide (NBS) and AIBN in methyl acetate achieves high yields (88–98%) for intermediates like 4-bromo-3-nitrobenzoic acid. Subsequent Buchwald-Hartwig amination with piperazine derivatives introduces nitrogen-based linkers critical for IAP binding. For this compound, similar steps may install its reported sulfonamide group.

Table 1: Bromination and Amination Yields in Analogous Syntheses

StepReagents/ConditionsYield (%)Citation
BrominationNBS, AIBN, methyl acetate, 80°C88–98
Buchwald-HartwigPd catalyst, piperazine, 110°C21–87

Linker Attachment and Final Derivatization

Ether and Amide Bond Formation

4-Hydroxythalidomide derivatives undergo Mitsunobu reactions with hydroxyl-terminated linkers (27–41% yields) or alkylation with bromo/iodo linkers (32–76%). For this compound, sulfonamide linkers may be introduced via sulfonyl chloride intermediates under basic conditions.

Case Study :

  • Tosylate linkers reacted with phenolic intermediates in DMF at 80°C yield 43%.

  • Amide couplings using EDCI/HOBt achieve 34–85% efficiency.

Protecting Group Strategies

tert-Butyl and benzyl esters are commonly used to protect carboxylic acids during synthesis. For example, tert-butyl bromoacetate alkylates 4-hydroxythalidomide, followed by deprotection with formic acid to yield spacer-equipped intermediates (41–78% over two steps). Such methods could facilitate this compound’s sulfonamide side chain installation.

Patent-Based Methodologies for Related Compounds

While no direct patents for this compound are available, the synthesis of ACT-064992 (a structurally related intermediate) involves propylcarbamic sulfonamide formation via sequential amidation and sulfonation. Key steps include:

  • Sulfonylation of amines with sulfonyl chlorides.

  • Purification via recrystallization from ethanol/water mixtures.

Adaptation Potential :

  • Using 2-nitrobenzenesulfonyl chloride instead of toluenesulfonyl chloride may align with this compound’s reported structure.

Challenges and Optimization Opportunities

Byproduct Mitigation

  • Thermal decomposition of DMF : Substituting with DMSO or NMP prevents dimethylamine formation during linker attachment.

  • Selective alkylation : HMBC spectroscopy confirms mono-alkylation of phenolic groups, critical for maintaining regioselectivity.

Green Chemistry Approaches

  • Solvent selection : Methyl acetate replaces CCl₄ in brominations, improving safety and yield.

  • Catalyst recycling : Pd/C recovery from hydrogenation steps reduces costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SBP-0636457
Reactant of Route 2
SBP-0636457

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.